4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one
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Overview
Description
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, and a chromen-2-one core with dimethyl substitutions at the 7 and 8 positions. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one typically involves a Mannich reaction. This reaction introduces an aminoalkyl substituent into the chromen-2-one core. The synthetic route generally includes the following steps:
Starting Materials: The reaction begins with chromen-2-one, formaldehyde, and 2,6-dimethylmorpholine.
Reaction Conditions: The reaction is carried out in an ethanol-chloroform mixture (1:12) at room temperature.
Product Formation: The desired product is obtained as a brownish-yellow powder with a melting point of 193-194°C.
Chemical Reactions Analysis
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, introducing different substituents at the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The morpholine ring and chromen-2-one core allow the compound to bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific biological context .
Comparison with Similar Compounds
Similar compounds to 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one include other chromen-2-one derivatives and morpholine-substituted molecules. These compounds share structural features but differ in their substitution patterns, leading to variations in their chemical and biological properties. Examples of similar compounds include:
- 4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid
- 4-Hydroxy-2-quinolones
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-11-5-6-16-15(7-17(20)22-18(16)14(11)4)10-19-8-12(2)21-13(3)9-19/h5-7,12-13H,8-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSCBOIQNBCQPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=CC(=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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